molecular formula C14H8Cl2N2S2 B2917374 4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole CAS No. 338407-97-9

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2917374
CAS No.: 338407-97-9
M. Wt: 339.25
InChI Key: GTNUYMZLELIPDG-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It is explored for its use as a pesticide and herbicide.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit the activity of specific enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2-pyrimidinamine
  • 2,4-Dichlorophenyl isothiocyanate
  • Bis(2,4-dichlorophenyl) chlorophosphate

Uniqueness

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-phenylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2S2/c15-9-6-7-11(12(16)8-9)13-14(20-18-17-13)19-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNUYMZLELIPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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